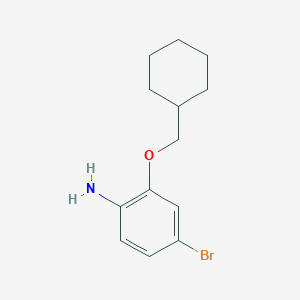

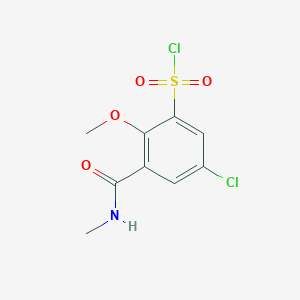

4-Bromo-2-cyclohexylmethoxyphenylamine

Descripción general

Descripción

4-Bromo-2-cyclohexylmethoxyphenylamine (4-Br-2-CHMP) is an organic compound with a unique chemical structure, which has been extensively studied in recent years due to its potential applications in the medical and scientific fields. This compound has been studied for its ability to act as an agonist at the 5-hydroxytryptamine (5-HT) receptor, and has been found to have numerous biochemical and physiological effects.

Aplicaciones Científicas De Investigación

- Application : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

- Method : The specific methods of synthesis vary, but they generally involve the reaction of aniline with a compound containing a leaving group, followed by cyclization .

- Results : The synthesis of indole derivatives has led to the development of various biologically active compounds .

- Application : A naphthalimide Schiff base fluorescent probe (BSS) was designed and synthesized from 4-bromo-1,8-naphthalic anhydride for the detection of Cu2+ and H2PO4− .

- Method : Fluorescence emission spectra showed that probe BSS could realize the “turn-off” detection of Cu2+ in acetonitrile solution .

- Results : The fluorescence intensity of BSS showed a good linear relationship with the Cu2+ concentration (0–10 µmol/L), and the detection limit was up to 7.0×10−8 mol/L .

Synthesis of Indole Derivatives

Fluorescent Probe for Sequential Recognition of Cu2+ and H2PO4−

- Application : The study aimed to create a material with selective recognition of 2C-B by synthesizing a series of molecularly imprinted polymers (MIP) using 2C-B as the template .

- Method : The molar ratio between the template molecule (2C-B) and functional monomer (MAA) was 1:4, utilizing a microwave-assisted polymerization process .

- Results : Isotherm studies revealed a Langmuir’s maximum absorption capacity (Bmax) value of 115.6 μmol·mg −1 and Kd values of 26.7 μM for this material . An imprint factor of 4.2 was determined for this material, against the corresponding non-imprinted polymer .

- Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

- Method : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

- Results : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Synthesis of Molecularly Imprinted Polymers Targeting 2C-B

Synthesis and Applications of m-Aryloxy Phenols

- Application : This process allows access to various polycyclic structures .

- Method : The method involves using 2-Bromo-6-(chlorodiisopropylsilyl)phenyl tosylate as an efficient platform for rapid attachment of various arynophiles to the benzyne precursor via a Si–O bond .

- Results : This method facilitates the facile generation of complex structures .

- Application : This study examined the effects of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychedelic compound, on rats .

- Method : The study involved analyzing locomotor effects, prepulse inhibition (PPI) of acoustic startle reaction (ASR), dopamine and its metabolite levels in nucleus accumbens (NAc), EEG power spectra and coherence in freely moving rats .

- Results : 2C-B had a biphasic effect on locomotion with initial inhibitory followed by excitatory effect . It increased dopamine but decreased 3,4-dihydroxyphenylacetic acid (DOPAC) in the NAc . Low doses of 2C-B induced a decrease in EEG power spectra and coherence .

Intramolecular Benzyne–Diene [4 + 2] Cycloaddition

Behavioral, Neurochemical and Pharmaco-EEG Profiles of 2C-B in Rats

Propiedades

IUPAC Name |

4-bromo-2-(cyclohexylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNZTMNJNCAEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=C(C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(cyclohexylmethoxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,5-Dimethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466698.png)

![1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine](/img/structure/B1466700.png)

![1-[(Naphthalen-1-yl)methyl]azetidin-3-amine](/img/structure/B1466712.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B1466713.png)

![2-(4-Methylpyridin-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466714.png)

![Ethyl thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B1466718.png)

![1-[(2,4-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1466720.png)